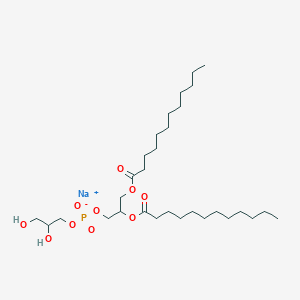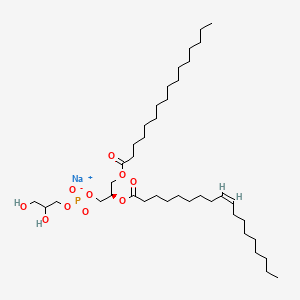
OCTAETHOXY-1,3,5-TRISILAPENTANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octaethoxy-1,3,5-trisilapentane: is a chemical compound that belongs to the class of organosilanes. It is characterized by its unique structure, which includes three silicon atoms connected by ethoxy groups. This compound is typically a colorless to pale yellow liquid and is known for its stability under standard conditions .
Mechanism of Action
Target of Action
Octaethoxy-1,3,5-trisilapentane is primarily used as a precursor in the synthesis of periodic mesoporous organosilica (PMO) nanoparticles . The primary target of this compound is the formation of these nanoparticles, which have a wide range of applications in various fields such as microelectronics, optics, drug delivery, and bio-detections .
Mode of Action
The compound interacts with its targets through a process known as surfactant-templated self-assembly . In this process, this compound is used as a single-source precursor without the aid of inorganic co-reactants . This results in a high and homogeneous distribution of organic groups in the channel walls of the PMO nanoparticles .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the synthesis of PMO nanoparticles . The compound forms O2−-bridged Si–R–Si building units that build periodic mesoporous frameworks . The mesochannels in these nanoparticles are highly ordered and are oriented parallel to the longitudinal axis of the particles .
Pharmacokinetics
The pharmacokinetic properties of these nanoparticles would be highly dependent on their size, shape, and surface characteristics .
Result of Action
The result of the action of this compound is the formation of PMO nanoparticles with tunable aspect ratios . These nanoparticles exhibit surface areas between 181 and 936 m²/g, indicating their potential for high loading capacity in drug delivery applications .
Action Environment
The action of this compound is influenced by environmental factors such as the concentration of the precursor and the presence of a triblock copolymer Pluronic P123 . By varying the concentration of the precursor in acidic aqueous solutions containing constant amounts of this copolymer, the aspect ratio of the resulting PMO nanoparticles can be tuned from 2:1 to >20:1 .
Biochemical Analysis
Biochemical Properties
OCTAETHOXY-1,3,5-TRISILAPENTANE plays a significant role in biochemical reactions, particularly in the formation of mesoporous materials. It interacts with various enzymes and proteins during the synthesis process. For instance, it is used in surfactant-templated self-assembly processes where it interacts with triblock copolymer Pluronic P123 to form highly ordered mesochannels . The nature of these interactions involves the hydrolysis and condensation of the ethoxy groups, leading to the formation of a stable mesoporous framework.
Cellular Effects
The effects of this compound on cellular processes are primarily observed in the context of its application in nanomaterials. It influences cell function by providing a scaffold for cell growth and differentiation. The mesoporous structure formed by this compound can enhance cell signaling pathways and gene expression by facilitating the delivery of biomolecules and drugs to specific cellular targets . Additionally, it can impact cellular metabolism by providing a high surface area for catalytic reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of siloxane bonds. The hydrolysis of the ethoxy groups leads to the formation of silanol groups, which subsequently condense to form a stable siloxane network . This network can interact with various biomolecules, leading to enzyme inhibition or activation. The changes in gene expression are mediated by the enhanced delivery of genetic material through the mesoporous structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under acidic conditions, which is essential for maintaining the integrity of the mesoporous structure . Over extended periods, the hydrolysis of the ethoxy groups can lead to the gradual degradation of the material. Long-term studies have shown that the mesoporous structure can maintain its functionality for several weeks, providing sustained effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cellular function and promote tissue regeneration by providing a scaffold for cell growth . At high doses, it can exhibit toxic effects, leading to adverse reactions such as inflammation and tissue damage. Threshold effects have been observed, where the beneficial effects are maximized at specific dosages, beyond which toxicity becomes a concern.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of mesoporous materials. The hydrolysis and condensation reactions are catalyzed by enzymes that facilitate the formation of the siloxane network . The compound can also affect metabolic flux by providing a high surface area for catalytic reactions, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The mesoporous structure allows for the efficient delivery of biomolecules to specific cellular targets . The localization and accumulation of the compound are influenced by its interactions with cellular membranes and transport proteins.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it forms a stable mesoporous network . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity and function of the compound are enhanced by its localization, allowing for efficient interactions with cellular components.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octaethoxy-1,3,5-trisilapentane can be synthesized through a surfactant-templated self-assembly process. The synthesis involves the use of organosilanes of the type (EtO)3Si-R-Si(OEt)3, where R is an organic group. The process is carried out in acidic aqueous solutions containing constant amounts of triblock copolymer Pluronic P123. The aspect ratio of the resulting periodic mesoporous organosilica nanoparticles can be tuned by varying the precursor concentration .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: Octaethoxy-1,3,5-trisilapentane undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water or moisture, leading to the formation of ethanol as a byproduct.
Oxidation: The compound can be oxidized using common oxidizing agents under controlled conditions.
Substitution: Substitution reactions can occur with various nucleophiles, leading to the formation of different organosilane derivatives.
Major Products Formed:
Hydrolysis: Ethanol and silanol derivatives.
Oxidation: Oxidized organosilane compounds.
Substitution: Various substituted organosilane derivatives.
Scientific Research Applications
Octaethoxy-1,3,5-trisilapentane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetraethoxysilane: Used in the synthesis of silica-based materials.
Trimethoxysilane: Another organosilane used in various industrial applications.
Hexamethoxydisiloxane: Used in the production of silicone-based materials.
Uniqueness: Octaethoxy-1,3,5-trisilapentane is unique due to its ability to form highly ordered mesoporous structures with tunable aspect ratios. This property is not commonly found in other organosilanes, making it particularly valuable in the synthesis of advanced nanomaterials .
Properties
CAS No. |
1263429-91-9 |
|---|---|
Molecular Formula |
C18H44O8Si3 |
Molecular Weight |
472.79366 |
Synonyms |
OCTAETHOXY-1,3,5-TRISILAPENTANE |
Origin of Product |
United States |
Q1: What is the role of OCTAETHOXY-1,3,5-TRISILAPENTANE in the synthesis of periodic mesoporous organosilica nanoparticles?
A1: this compound serves as a crucial precursor in the synthesis of periodic mesoporous organosilica nanoparticles (PMOs) []. The molecule's structure, featuring three silicon atoms bridged by ethylene groups and capped with ethoxy groups, allows it to form a well-ordered mesoporous framework through hydrolysis and condensation reactions. This framework provides a high surface area and tunable pore size, making these PMOs suitable for various applications such as catalysis and drug delivery.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B1148512.png)


![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B1148517.png)
![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)

